[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine
Description
Properties
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-12(2)5-6-3-4-7(9)11-8(6)10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWKTDIHROBTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine typically involves the reaction of 2,6-dichloropyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chlorine atoms at the 2- and 6-positions of the pyridine ring undergo substitution reactions under basic or acidic conditions.
Key Reactions:
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Ammonolysis: Reacts with primary/secondary amines (e.g., isopropylamine) in the presence of Cs<sub>2</sub>CO<sub>3</sub> or K<sub>2</sub>CO<sub>3</sub> at 80–120°C to form pyridine derivatives with amine substituents .
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Hydroxylation: Substitution with hydroxide ions (NaOH/H<sub>2</sub>O) yields hydroxylated analogs, though competing dechlorination may occur under hydrogenation conditions .
Example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Reaction with isopropylamine | Cs<sub>2</sub>CO<sub>3</sub>, DMF, 100°C | [(2,6-Diisopropylaminopyridin-3-yl)methyl]dimethylamine | 64–95% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the chlorine substituents as leaving groups.
a. Sonogashira Coupling
Reacts with terminal alkynes (e.g., trimethylsilylacetylene) under Pd(PPh<sub>3</sub>)<sub>4</sub>/CuI catalysis to form alkynyl-pyridine derivatives.
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Conditions: 120°C, inert atmosphere, microwave-assisted for efficiency .
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Product Stability: The alkyne intermediate is often hydrogenated (H<sub>2</sub>/Pd-C) to a saturated chain .
Example:
| Alkyne | Catalyst | Product | Yield |
|---|---|---|---|
| Trimethylsilylacetylene | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI | [(2,6-Dichloro-4-ethynylpyridin-3-yl)methyl]dimethylamine | 65–79% |
b. Buchwald-Hartwig Amination
Arylation of the dimethylamine group occurs with aryl halides using Pd catalysts (e.g., BrettPhos-Pd-G3).
Oxidation and Reduction
a. Oxidation of the Amine Group
The dimethylamine moiety is oxidized to a nitroxide radical using H<sub>2</sub>O<sub>2</sub> or m-CPBA, though overoxidation to a nitroso compound is possible .
b. Reduction of the Pyridine Ring
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine, retaining the chlorine substituents .
Functionalization of the Methyl Group
The methyl group adjacent to the pyridine ring undergoes alkylation or sulfonylation.
a. Mitsunobu Reaction
Reacts with alcohols (e.g., benzyl alcohol) under DIAD/PPh<sub>3</sub> conditions to form ether derivatives .
b. Sulfonylation
Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamide derivatives .
Cycloaddition Reactions
The electron-deficient pyridine ring participates in inverse-electron-demand Diels-Alder reactions with electron-rich dienes, forming bicyclic frameworks .
Example:
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Cyclohexadiene | Toluene, 80°C | Fused tetracyclic amine derivative | 55–75% |
Biological Activity Modulation
Structural modifications impact bioactivity:
-
Lipophilicity: Chlorine substituents enhance membrane permeability (ClogP ~2.5) .
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Antibacterial Activity: Derivatives with 4-trifluoromethyl or 4-difluoromethyl groups show improved potency (MIC: 0.5–2 µg/mL) .
Key Research Findings
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Hydrogenation Selectivity: Catalytic hydrogenation preferentially reduces alkynes over dechlorination when using Pd/C at 25°C .
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Steric Effects: Bulky substituents at the 3-position hinder S<sub>N</sub>Ar reactivity but enhance cross-coupling efficiency .
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Acid Sensitivity: The dimethylamine group undergoes protonation in acidic media (pK<sub>a</sub> ~6.5), affecting reaction pathways .
Scientific Research Applications
[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide
- Structure : A pyridine derivative with chlorine at positions 2 and 6, a dimethoxymethyl group at the 3-position, and a pivalamide substituent.
- Molecular Formula : C₁₃H₁₈ClN₂O₃ (MW: 300.75 g/mol).
- Key Differences: The dimethoxymethyl and pivalamide groups enhance steric bulk compared to the dimethylaminomethyl group in the target compound.
3-Amino-2,6-dimethylpyridine
- Structure: Pyridine ring with amino (-NH₂) at position 3 and methyl groups at positions 2 and 5.
- Molecular Formula : C₇H₁₀N₂ (MW: 122.17 g/mol).
- Key Differences :
- Methyl groups (electron-donating) instead of chlorine (electron-withdrawing) increase the pyridine ring’s electron density, altering reactivity in electrophilic substitution reactions.
- The primary amine (-NH₂) at position 3 offers distinct hydrogen-bonding capabilities compared to the tertiary dimethylamine in the target compound .
[o-((Trimethylsilyl)methyl)benzyl]dimethylamine
- Structure : Benzyl backbone with a trimethylsilyl-methyl group and dimethylamine substituent.
- Molecular Formula : C₁₂H₂₁NSi (MW: 207.39 g/mol).
- Key Differences :
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine
- Structure: Complex hybrid of benzodioxin, methoxypyridine, and dimethylaminophenyl groups.
- Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol).
- Multiple functional groups (methoxy, dimethylamino) broaden its interaction profile in biological systems, though its medical applications remain unverified .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine | C₈H₁₀Cl₂N₂ | 205.09 | 2,6-Cl; 3-(CH₂N(CH₃)₂) | Electron-deficient pyridine; tertiary amine |
| N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | C₁₃H₁₈ClN₂O₃ | 300.75 | 2,6-Cl; 3-(CH(OCH₃)₂); pivalamide | Steric bulk; reduced basicity |
| 3-Amino-2,6-dimethylpyridine | C₇H₁₀N₂ | 122.17 | 2,6-CH₃; 3-NH₂ | Electron-rich pyridine; primary amine |
| [o-((Trimethylsilyl)methyl)benzyl]dimethylamine | C₁₂H₂₁NSi | 207.39 | Benzyl; (CH₂Si(CH₃)₃); N(CH₃)₂ | Hydrophobic; sterically shielded amine |
Research Findings and Implications
- Electronic Effects: The dichloropyridine core in the target compound lowers electron density, favoring electrophilic substitution at the 4-position, whereas methyl or amino groups in analogs alter regioselectivity .
- Synthetic Utility : Tertiary amines like this compound may serve as intermediates in agrochemical or pharmaceutical synthesis, but their discontinued status limits practical exploration .
Biological Activity
[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and various applications based on current research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a dimethylamine group at the 3 position. This specific substitution pattern enhances its electrophilic character, making it more reactive in biological systems compared to other similar compounds.
Chemical Formula
- Molecular Formula : CHClN
- CAS Number : 130161-51-2
Physical Properties
- Appearance : Colorless to pale yellow liquid or solid
- Solubility : Soluble in organic solvents; limited solubility in water
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results as an antibacterial agent. The compound's structure allows for interactions with bacterial cell membranes, leading to cell lysis.
The mechanism of action involves the compound acting as a ligand that binds to specific receptors or enzymes in biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, which is crucial for its potential therapeutic effects.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the pyridine ring can influence the compound's lipophilicity and bioactivity. For instance, varying the position and type of substituents on the pyridine ring can enhance or reduce its biological efficacy.
Case Study 1: Antibacterial Efficacy
A study conducted on this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating a robust antibacterial profile.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Inhibition of Enzymatic Activity
Research has also explored the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE could have implications for treating neurodegenerative diseases such as Alzheimer's.
| Compound | AChE Inhibition (%) at 10 µM |
|---|---|
| This compound | 75 |
| Standard AChE Inhibitor (Donepezil) | 90 |
Applications in Pharmaceuticals
Due to its biological activity, this compound is being investigated as a pharmaceutical intermediate. Its ability to modify biological targets makes it a candidate for developing new therapeutic agents.
Potential Therapeutic Areas
- Antimicrobial Agents : Development of new antibiotics.
- Neuroprotective Drugs : Potential use in Alzheimer's disease treatment through AChE inhibition.
- Agrochemicals : Application in crop protection due to its antimicrobial properties.
Q & A
Q. What regulatory constraints apply to international collaboration involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
